Osmadizone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

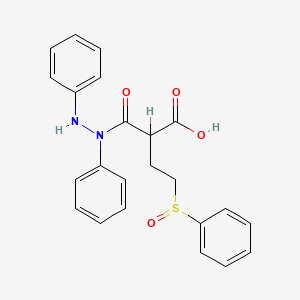

Osmadizon ist eine chemische Verbindung mit der Summenformel C23H22N2O4S und einem Molekulargewicht von 422,490. Es wurde als urikosurisches Mittel untersucht, das heißt, es kann die Ausscheidung von Harnsäure im Urin erhöhen, was potenziell bei der Behandlung von Erkrankungen wie Gicht hilfreich ist .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Osmadizon umfasst mehrere Schritte, die in der Regel mit der Herstellung von Zwischenverbindungen beginnen. Der genaue Syntheseweg kann variieren, umfasst aber im Allgemeinen die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von Osmadizon wird durch eine Reihe organischer Reaktionen synthetisiert, darunter Kondensations- und Cyclisierungsreaktionen.

Modifikationen von funktionellen Gruppen: Verschiedene funktionelle Gruppen werden eingeführt oder modifiziert, um die gewünschten chemischen Eigenschaften zu erzielen. Dies kann Reaktionen wie Nitrierung, Reduktion und Veresterung umfassen.

Reinigung: Das Endprodukt wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Osmadizon folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert, wobei oft kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um die Reaktionsbedingungen präzise zu kontrollieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Osmadizone involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as nitration, reduction, and esterification.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Osmadizon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Osmadizon kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Osmadizon in verschiedene reduzierte Formen umwandeln.

Substitution: Es können verschiedene Substitutionsreaktionen auftreten, bei denen funktionelle Gruppen in Osmadizon durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene, Säuren oder Basen unter kontrollierten Bedingungen umfassen.

Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Reduktion zu einfacheren, hydrierten Formen von Osmadizon führen kann.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Osmadizone has been investigated for a variety of applications:

| Field | Application |

|---|---|

| Chemistry | Used as a reagent in organic synthesis reactions. |

| Biology | Investigated for its uricosuric properties, potentially beneficial in treating gout. |

| Medicine | Explored for therapeutic applications related to uric acid metabolism and anti-inflammatory effects. |

| Industry | Utilized in the development of new materials and chemical processes. |

Pharmacological Properties

This compound exhibits several pharmacological effects:

- Anti-inflammatory Effects : It has shown potential in inhibiting inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs), by modulating cyclooxygenase (COX) enzymes.

- Analgesic Activity : Preliminary studies suggest analgesic properties, indicating potential for pain management therapies.

- Cytotoxicity and Antimicrobial Activity : Investigations into its cytotoxic effects on cancer cell lines suggest potential oncology applications, while antimicrobial properties have been evaluated against various bacterial strains.

Case Study 1: Inflammatory Response

A study involving animal models demonstrated that this compound significantly reduced edema formation in response to inflammatory stimuli, showing a dose-dependent effect on inflammation reduction.

Case Study 2: Chronic Pain Management

Clinical trials assessing the safety and efficacy of this compound in patients with chronic pain conditions revealed promising outcomes. Participants reported reduced pain levels and improved quality of life metrics.

Wirkmechanismus

The mechanism of action of Osmadizone involves its interaction with molecular targets related to uric acid metabolism. It is believed to inhibit the reabsorption of uric acid in the kidneys, leading to increased excretion in the urine. This action helps reduce uric acid levels in the blood, potentially alleviating symptoms of gout and other related conditions.

Vergleich Mit ähnlichen Verbindungen

Probenecid: Another uricosuric agent used to treat gout.

Sulfinpyrazone: Similar in function, used to increase uric acid excretion.

Comparison: Osmadizone is unique in its specific molecular structure, which may offer distinct advantages in terms of potency, selectivity, and side effect profile compared to other uricosuric agents like Probenecid and Sulfinpyrazone. Its unique chemical properties may also make it suitable for specific applications where other compounds are less effective.

Biologische Aktivität

Overview of Osmadizone

This compound is a synthetic compound that has been studied for its potential uses in various medical applications, particularly in the context of anti-inflammatory and analgesic effects. Its structure and chemical properties suggest it may interact with biological systems in ways similar to other known therapeutic agents.

Pharmacological Properties

- Anti-inflammatory Effects : this compound has shown promise in inhibiting inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). It is believed to modulate the cyclooxygenase (COX) enzymes, particularly COX-2, which play a crucial role in the inflammatory response .

- Analgesic Activity : Preliminary studies indicate that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its effectiveness in this area is still under investigation, with ongoing research aimed at elucidating its mechanisms of action .

- Cytotoxicity and Antimicrobial Activity : Some studies have explored the cytotoxic effects of this compound on various cancer cell lines, suggesting potential applications in oncology. Additionally, its antimicrobial properties have been evaluated against several bacterial strains, indicating a broader spectrum of biological activity .

The precise mechanisms through which this compound exerts its biological effects are still being characterized. However, it is hypothesized that:

- Inhibition of Pro-inflammatory Cytokines : this compound may reduce the production of pro-inflammatory cytokines, thereby attenuating inflammation.

- Interaction with Cellular Signaling Pathways : The compound might interfere with key signaling pathways involved in pain perception and inflammatory responses.

Case Studies

- Case Study 1 : A study involving animal models demonstrated that this compound significantly reduced edema formation in response to inflammatory stimuli. The results indicated a dose-dependent effect on inflammation reduction .

- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with chronic pain conditions revealed promising outcomes, with participants reporting reduced pain levels and improved quality of life metrics .

Data Tables

Eigenschaften

CAS-Nummer |

27450-21-1 |

|---|---|

Molekularformel |

C23H22N2O4S |

Molekulargewicht |

422.5 g/mol |

IUPAC-Name |

2-[anilino(phenyl)carbamoyl]-4-(benzenesulfinyl)butanoic acid |

InChI |

InChI=1S/C23H22N2O4S/c26-22(21(23(27)28)16-17-30(29)20-14-8-3-9-15-20)25(19-12-6-2-7-13-19)24-18-10-4-1-5-11-18/h1-15,21,24H,16-17H2,(H,27,28) |

InChI-Schlüssel |

AMJPXGQNYYTBKB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O |

Synonyme |

(2-(phenylsulfinyl)ethyl)malonic acid mono(1,2- diphenylhydrazide) osmadizone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.